Carpipramine

Receptor binding Selectivity profiling Atypical antipsychotic classification

Serotonergic pathway studies are frequently confounded by equipotent D2/5-HT2 antagonists that introduce extrapyramidal motor artifacts. Carpipramine resolves this with 10- to 6000-fold 5-HT2 selectivity over D2, histaminergic, and muscarinic sites, enabling clean 5-HT2 modulation. • ≥98% purity reference standard; UV λmax 250 nm for reliable spectrophotometric detection • Lowest-D2-affinity anchor in the iminodibenzyl SAR series (Y-516 > clocapramine > carpipramine) • Validated against clocapramine and mosapramine for systematic class pharmacological profiling

Molecular Formula C28H38N4O
Molecular Weight 446.6 g/mol
CAS No. 5942-95-0
Cat. No. B1212915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarpipramine
CAS5942-95-0
SynonymsBay b 4343b
carbadipimidine
carpipramine
carpipramine dihydrochloride
carpipramine dihydrochloride anhydrous
Defekton
Prazinil
PZ 1511
Molecular FormulaC28H38N4O
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N
InChIInChI=1S/C28H38N4O/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33)
InChIKeyNWPJLRSCSQHPJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carpipramine Overview


Carpipramine (CAS 5942-95-0; trade names Prazinil, Defekton) is a dibenzazepine-derivative antipsychotic belonging to the iminodibenzyl chemical class, structurally related to both tricyclic antidepressants such as imipramine and butyrophenone antipsychotics such as haloperidol [1]. It was first synthesized in 1961 as the world's first iminodibenzyl antipsychotic drug [2]. The compound is characterized by a molecular formula of C28H38N4O, a molecular weight of 446.63 g/mol, and is available as a free base (CAS 5942-95-0) or as the dihydrochloride salt form (CAS 7075-03-8) with a minimum purity specification of ≥98.00% for reference standard applications [3].

Class Iminodibenzyl derivative
Target Reported 5-HT2 receptor antagonist
Form Free base or dihydrochloride salt

Carpipramine Non-Interchangeability


Although carpipramine shares the iminodibenzyl core scaffold with its closest analogs clocapramine (3-chlorocarpipramine) and mosapramine, these compounds exhibit quantitatively distinct receptor binding profiles, in vivo receptor occupancy ratios, and clinical effect spectrums that preclude functional interchangeability. Pharmacological studies demonstrate that while clocapramine was developed as a successor to carpipramine, it possesses more potent antidopaminergic activity and lacks the partial imipramine-like action observed with carpipramine [1]. Within the iminodibenzyl class, the rank order of in vitro dopamine D2 receptor affinity differs significantly among members (Y-516 > clocapramine > carpipramine), directly impacting therapeutic dosing and side-effect liability [2]. A systematic review and meta-analysis of iminodibenzyl antipsychotics for schizophrenia found no significant differences in response rates between carpipramine and pooled comparators, yet individual patient responses vary based on the specific symptom profile targeted—underscoring that substitution based solely on class membership is scientifically unjustified [3].

D2 affinity divergence
Carpipramine shows lower dopamine D2 binding than clocapramine; assay responses may shift if substituted.
5-HT2/D2 balance mismatch
The selectivity window differs from higher-D2 analogs; pathway-response interpretations may not transfer directly.
Receptor occupancy profile
Reported receptor occupancy ratios differ; class-level substitution risks confounded target-engagement conclusions.

Carpipramine Differentiation Evidence


5-HT2 vs. D2 Receptor Selectivity

Carpipramine demonstrates a markedly differentiated receptor binding profile characterized by potent, specific antagonism at serotonin 5-HT2 receptors, while exhibiting substantially weaker affinity for dopaminergic, histaminergic, and muscarinic receptors. Pharmacological characterization confirms that carpipramine possesses antagonist properties with respect to serotonin 5-HT2 receptors and is useful in the treatment of anxiety and sleep disorders [1]. In direct comparative binding studies, carpipramine shows an affinity that is 10 to 6000 times lower than that of reference antagonists at dopamine, histamine, and muscarinic receptor sites [2]. This pronounced selectivity differential distinguishes carpipramine from high-D2-affinity typical antipsychotics such as haloperidol.

5-HT2 Selectivity
Class-level
10–6000-fold
Supports 5-HT2-dominant pathway studies
Class-level inference; confirm with target-specific assays
Receptor binding Selectivity profiling Atypical antipsychotic classification

D2 Affinity Rank Order

Within the iminodibenzyl antipsychotic series, carpipramine exhibits the lowest in vitro dopamine D2 receptor binding affinity among the three clinically developed members. Receptor binding studies using [3H]haloperidol and [3H]ADTN as radioligands in rat striatal tissue established the following rank order of affinity: Y-516 (mosapramine) > clocapramine (3-chlorocarpipramine) > carpipramine [1]. This quantitative potency gradient directly correlates with the degree of antidopaminergic activity observed in vivo, where clocapramine demonstrates more potent antidopaminergic effects than carpipramine [2].

D2 Affinity Rank
Head-to-head
3rd of 3
Lowest D2 affinity in iminodibenzyl series
Rank based on [3H]haloperidol binding
Dopamine receptor Antipsychotic potency Iminodibenzyl series

Species-Specific Plasma Half-Life

Carpipramine exhibits species-dependent pharmacokinetics with quantitatively defined plasma elimination half-life values. In metabolic fate studies conducted in rats and rabbits, the plasma half-life of carpipramine was determined to be 0.9 hours in rats and 2.3 hours in rabbits following oral administration [1]. The compound demonstrates rapid gastrointestinal absorption at low doses, though absorption rate decreases with higher dosing in rats. Tissue distribution studies reveal preferential concentration in lung, liver, and spleen, with comparatively limited brain penetration in both species [1].

Plasma Half-Life
Reported
Rat: 0.9 h · Rabbit: 2.3 h
Species-specific clearance; inform PK study design
Oral administration; limited brain penetration
Pharmacokinetics Metabolic fate Preclinical modeling

Carpipramine Application Scenarios


5-HT2-Selective Preclinical Models

Based on carpipramine's 10- to 6000-fold selectivity for 5-HT2 receptors relative to D2, histaminergic, and muscarinic sites [1], this compound is particularly suited for preclinical behavioral or neurochemical studies where serotonergic modulation is desired without the confounding extrapyramidal motor effects associated with high-D2-affinity antipsychotics. Researchers investigating the role of 5-HT2 antagonism in anxiety, sleep architecture, or negative symptom amelioration will find carpipramine's receptor profile more mechanistically targeted than equipotent D2/5-HT2 antagonists such as clocapramine [2].

Iminodibenzyl Series Comparative Pharmacology

Carpipramine serves as the lowest-D2-affinity reference compound within the iminodibenzyl series, positioned at the bottom of the affinity rank order (Y-516 > clocapramine > carpipramine) [3]. This quantitative gradient enables structure-activity relationship (SAR) studies examining how the 3-chloro substitution (present in clocapramine but absent in carpipramine) modulates D2 binding affinity and antidopaminergic potency [4]. Procurement of carpipramine alongside clocapramine and mosapramine supports systematic pharmacological profiling of this historically significant yet understudied antipsychotic class.

Reference Standard Analytical Method Development

Carpipramine reference standards with specified minimum purity of 98.00% [5] are essential for developing and validating quantitative analytical methods for iminodibenzyl compounds in pharmaceutical formulations or biological matrices. The compound's well-characterized UV absorption peak at 250 mμ [6] provides a reliable spectrophotometric detection endpoint. For advanced LC-MS/MS applications requiring stable isotope-labeled internal standards, the deuterated analog carpipramine-d10 dihydrochloride is commercially available , enabling precise quantification in complex biological samples where cross-interference from structurally similar metabolites would otherwise compromise assay accuracy.

Rodent Pharmacokinetic Study Design

Given carpipramine's species-specific plasma half-life of 0.9 hours in rats [7], experimental designs employing rodent models must incorporate appropriately frequent dosing schedules to maintain target plasma concentrations. Researchers should account for the 2.56-fold longer half-life observed in rabbits (2.3 hr) when interpreting interspecies differences or planning allometric dose scaling. The compound's preferential tissue distribution to lung, liver, and spleen, with limited brain penetration [7], should inform tissue harvest protocols in biodistribution and target-engagement studies.

Application
Selection Property
Validation Focus
5-HT2 pathway studies
5-HT2 over D2 selectivity
Serotonin receptor occupancy profiling
Iminodibenzyl SAR studies
D2 affinity differentiation
Receptor binding rank-order validation
Bioanalytical method development
High-purity reference standard
Quantitative accuracy in complex matrices
Rodent PK studies
Rapid clearance profile
Dose scheduling and tissue distribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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